molecular formula C25H27N3O5S B11165726 1-(furan-2-ylcarbonyl)-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}piperidine-4-carboxamide

1-(furan-2-ylcarbonyl)-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}piperidine-4-carboxamide

Cat. No.: B11165726
M. Wt: 481.6 g/mol
InChI Key: OWMSIVLUNVUHED-UHFFFAOYSA-N
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Description

1-(FURAN-2-CARBONYL)-N-{4-[(2-PHENYLETHYL)SULFAMOYL]PHENYL}PIPERIDINE-4-CARBOXAMIDE is a synthetic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound is structurally related to other furan derivatives and possesses a piperidine ring, which is a common feature in many pharmacologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(FURAN-2-CARBONYL)-N-{4-[(2-PHENYLETHYL)SULFAMOYL]PHENYL}PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of furan-2-carboxylic acid with piperidine-4-carboxamide in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The resulting intermediate is then reacted with 4-[(2-phenylethyl)sulfamoyl]phenylamine under similar conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of more efficient catalysts, alternative solvents, and continuous flow reactors to streamline the process and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

1-(FURAN-2-CARBONYL)-N-{4-[(2-PHENYLETHYL)SULFAMOYL]PHENYL}PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl group in the furan ring can be reduced to form alcohol derivatives.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include furan-2,3-dione derivatives, alcohol derivatives, and various substituted piperidine derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for biochemical studies.

    Medicine: Due to its structural similarity to known pharmacologically active compounds, it is being investigated for its potential therapeutic effects, particularly in pain management and as an anti-inflammatory agent.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(FURAN-2-CARBONYL)-N-{4-[(2-PHENYLETHYL)SULFAMOYL]PHENYL}PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with receptors to modulate signal transduction pathways, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    Furanylfentanyl: A synthetic opioid with a similar furan-2-carboxamide structure.

    Furan-2,3-dione derivatives: Compounds with oxidized furan rings.

    Substituted piperidines: Compounds with various substituents on the piperidine ring.

Uniqueness

1-(FURAN-2-CARBONYL)-N-{4-[(2-PHENYLETHYL)SULFAMOYL]PHENYL}PIPERIDINE-4-CARBOXAMIDE is unique due to its combination of a furan ring, a piperidine ring, and a sulfamoylphenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C25H27N3O5S

Molecular Weight

481.6 g/mol

IUPAC Name

1-(furan-2-carbonyl)-N-[4-(2-phenylethylsulfamoyl)phenyl]piperidine-4-carboxamide

InChI

InChI=1S/C25H27N3O5S/c29-24(20-13-16-28(17-14-20)25(30)23-7-4-18-33-23)27-21-8-10-22(11-9-21)34(31,32)26-15-12-19-5-2-1-3-6-19/h1-11,18,20,26H,12-17H2,(H,27,29)

InChI Key

OWMSIVLUNVUHED-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC=C(C=C2)S(=O)(=O)NCCC3=CC=CC=C3)C(=O)C4=CC=CO4

Origin of Product

United States

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